molecular formula C9H10FNO2 B2884726 2-Fluoro-5-propan-2-ylpyridine-3-carboxylic acid CAS No. 1256825-58-7

2-Fluoro-5-propan-2-ylpyridine-3-carboxylic acid

Cat. No.: B2884726
CAS No.: 1256825-58-7
M. Wt: 183.182
InChI Key: HMLZUHGSHCQXMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-propan-2-ylpyridine-3-carboxylic acid is a fluorinated pyridine derivative with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol . This compound is known for its unique chemical properties due to the presence of both fluorine and carboxylic acid functional groups, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent such as hydrofluoric acid or a fluoride salt is used to replace a leaving group on the pyridine ring . The reaction conditions often require anhydrous solvents and controlled temperatures to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process includes steps such as halogenation, alkylation, and carboxylation, followed by purification techniques like recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-propan-2-ylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce carboxylates or alcohols, respectively .

Scientific Research Applications

2-Fluoro-5-propan-2-ylpyridine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities due to the presence of the fluorine atom, which can enhance the compound’s stability and bioavailability.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-propan-2-ylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of enzymatic activities or receptor interactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Fluoro-5-propan-2-ylpyridine-3-carboxylic acid include other fluorinated pyridines and carboxylic acids, such as:

Uniqueness

What sets this compound apart is the presence of both the fluorine atom and the propan-2-yl group, which can significantly influence its chemical and biological properties.

Properties

IUPAC Name

2-fluoro-5-propan-2-ylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-5(2)6-3-7(9(12)13)8(10)11-4-6/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLZUHGSHCQXMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(N=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.